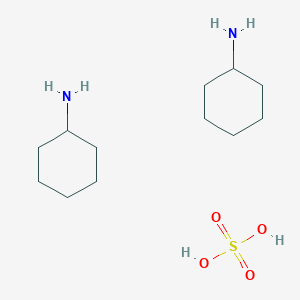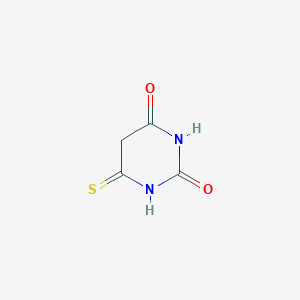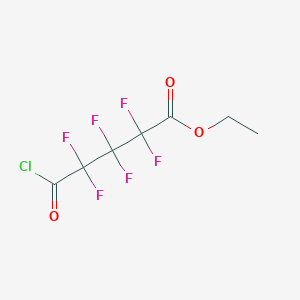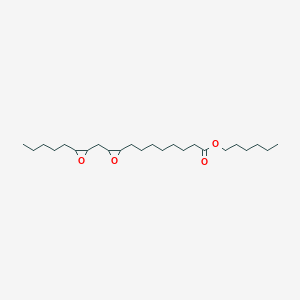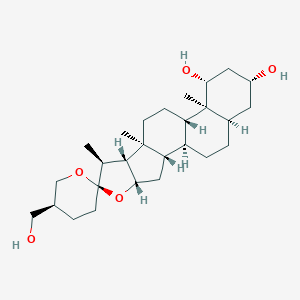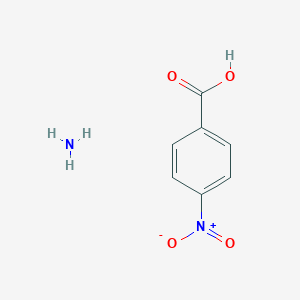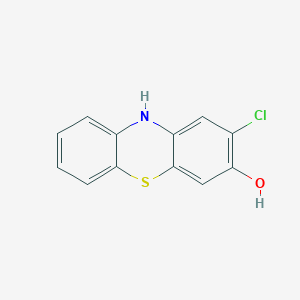
2-Chloro-10H-phenothiazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10H-phenothiazin-3-ol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the phenothiazine class of compounds and is known for its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. In
Wirkmechanismus
The mechanism of action of 2-Chloro-10H-phenothiazin-3-ol is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as a reducing agent by donating electrons to other molecules.
Biochemische Und Physiologische Effekte
2-Chloro-10H-phenothiazin-3-ol has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and free radical damage, which can lead to a number of diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-10H-phenothiazin-3-ol in lab experiments is its ability to act as an antioxidant and a reducing agent. This makes it useful in the study of oxidative stress and free radical damage. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2-Chloro-10H-phenothiazin-3-ol. One area of research is the study of its potential use in the treatment of diseases such as cancer and neurodegenerative diseases. Another area of research is the study of its potential use as a biomarker for oxidative stress and free radical damage. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 2-Chloro-10H-phenothiazin-3-ol is a unique compound that has been widely used in scientific research due to its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. This compound has a number of potential applications in the study of oxidative stress, free radical damage, and inflammation. While there are some limitations to its use in lab experiments, there are a number of future directions for the study of this compound that could lead to new discoveries in the field of scientific research.
Synthesemethoden
The synthesis of 2-Chloro-10H-phenothiazin-3-ol can be achieved through various methods. One of the most commonly used methods is the reaction between chlorpromazine and sodium hydroxide. This method involves the heating of chlorpromazine in the presence of sodium hydroxide, which results in the formation of 2-Chloro-10H-phenothiazin-3-ol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10H-phenothiazin-3-ol has been widely used in scientific research due to its unique properties. This compound has been shown to act as an antioxidant and a reducing agent, which makes it useful in the study of oxidative stress and free radical damage. It has also been used as an electron transfer mediator in the study of electron transfer reactions.
Eigenschaften
CAS-Nummer |
16770-99-3 |
|---|---|
Produktname |
2-Chloro-10H-phenothiazin-3-ol |
Molekularformel |
C12H8ClNOS |
Molekulargewicht |
249.72 g/mol |
IUPAC-Name |
2-chloro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNOS/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6,14-15H |
InChI-Schlüssel |
PJNBXGVHMSNERP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl |
Synonyme |
2-Chloro-10H-phenothiazin-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





